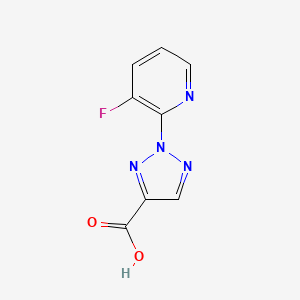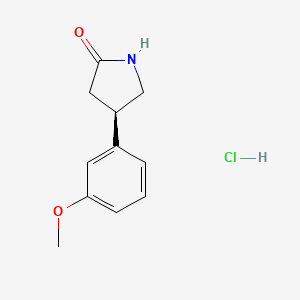![molecular formula C13H16N4O2 B11799085 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for diverse functionalization, making it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid typically involves the following steps:
Palladium-Catalyzed Carbonylation: The initial step involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure.
Conversion to Amidoximes and Amidines: The resulting nitrile intermediates are then converted to the corresponding amidoximes and amidines through cyclocondensation reactions with reagents like trifluoroacetic anhydride or ethyl chloroformate.
Cyclocondensation: The amidoximes and amidines undergo further cyclocondensation with acetoacetate or ethyl ethoxymethylidenemalonate to yield the final product.
Chemical Reactions Analysis
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various fused ring systems.
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of inhibitors of phosphoinositide-3 kinase, p38 kinase, and matrix metalloproteases.
Material Science: The compound’s unique photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Research: It is employed in the study of biological interactions and intracellular processes due to its ability to act as a chelating agent for ions.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Inhibition of Kinases: The compound inhibits kinases such as phosphoinositide-3 kinase and p38 kinase by binding to their active sites, thereby preventing their phosphorylation activity.
Modulation of Sirtuins: It acts as a modulator of sirtuins, which are involved in the regulation of cellular processes such as aging, inflammation, and metabolism.
Antagonism of Chemokine Receptors: The compound functions as an antagonist of chemokine receptors, blocking the binding of chemokines and inhibiting their signaling pathways.
Comparison with Similar Compounds
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds:
Imidazo[1,2-a]pyrazine-8-carboxylates: These compounds are used as substrates for the preparation of inhibitors of phosphoinositide-3 kinase and modulators of sirtuins.
Triazolo[1,5-a]pyrazine-8-carboxylates: These compounds are developed as antagonists of the adenosine receptor A2A.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their photophysical properties and are used in fluorescent probes and organic light-emitting devices.
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2/c1-9-7-11-12(14-4-6-17(11)15-9)16-5-2-3-10(8-16)13(18)19/h4,6-7,10H,2-3,5,8H2,1H3,(H,18,19) |
InChI Key |
PQVIZGFPKDZRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B11799012.png)




![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)





![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)
